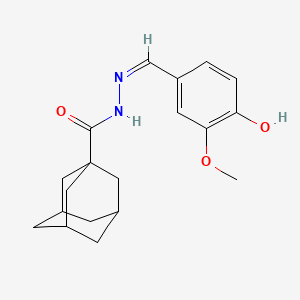
(3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,5r,7r,Z)-N’-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide is a synthetic organic compound that features an adamantane core linked to a carbohydrazide moiety The compound also contains a benzylidene group substituted with hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r,Z)-N’-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carbohydrazide group. This can be achieved through reactions such as the conversion of adamantane-1-carboxylic acid to adamantane-1-carbohydrazide.
Condensation Reaction: The carbohydrazide derivative is then reacted with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzylidene group could yield the corresponding benzyl derivative.
Substitution: The methoxy and hydroxy groups on the benzylidene ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst or catalyst precursor in organic reactions.
Materials Science:
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Incorporation into polymers to enhance properties such as thermal stability or mechanical strength.
Coatings: Potential use in protective coatings due to its stability and functional groups.
Mechanism of Action
The mechanism by which (3r,5r,7r,Z)-N’-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of hydroxy and methoxy groups could facilitate hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Benzylidene Derivatives: Compounds such as benzylideneacetone, which is used in organic synthesis.
Uniqueness
The combination of an adamantane core with a benzylidene carbohydrazide moiety is unique and may confer specific properties such as enhanced stability, specific binding interactions, or unique electronic properties.
Properties
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-17-7-12(2-3-16(17)22)11-20-21-18(23)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,11,13-15,22H,4-6,8-10H2,1H3,(H,21,23)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLDUAREXRIMNR-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2781867.png)
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)
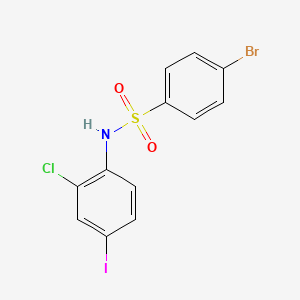
![3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2781872.png)

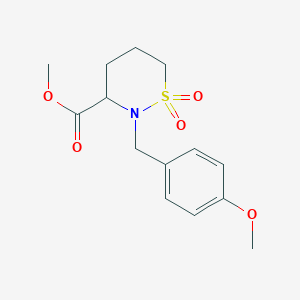
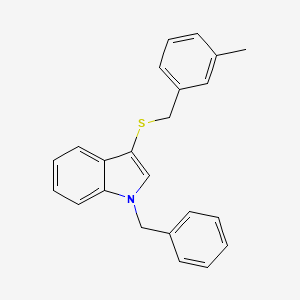
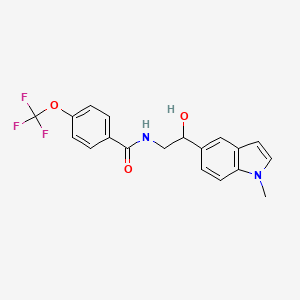
![4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methyl-2H-pyran-2-one](/img/structure/B2781884.png)
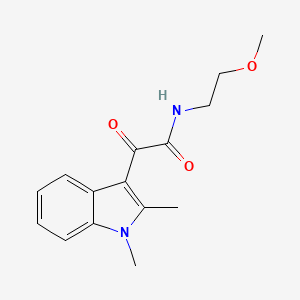
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B2781886.png)
![N-(2,4-difluorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2781887.png)
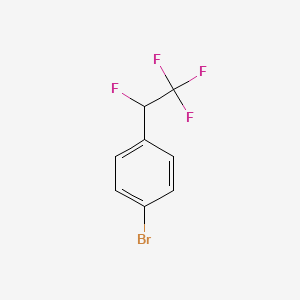
![N-(2-chlorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2781890.png)
